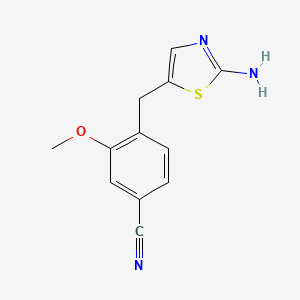![molecular formula C10H20N2 B13342422 1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its octahydropyrrolo[3,4-c]pyrrole core, which is substituted with isopropyl and methyl groups. It is primarily used in pharmaceutical research and chemical synthesis.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-c]pyrrole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The isopropyl and methyl groups are then introduced through alkylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole: This compound has a benzyl group instead of an isopropyl group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-methyl-3-propan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H20N2/c1-7(2)10-9-6-12(3)5-8(9)4-11-10/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
MCFKMHOJBKQAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2CN(CC2CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


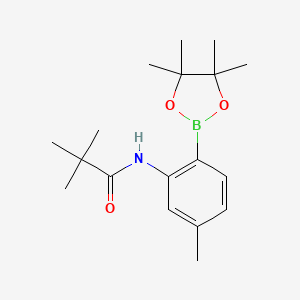
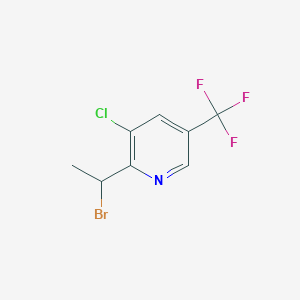
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

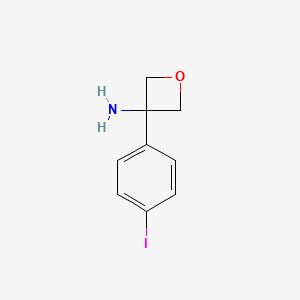
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
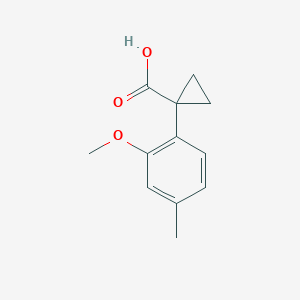



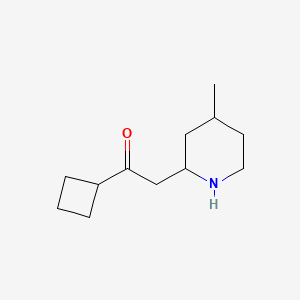
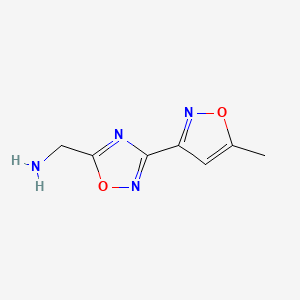
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
